

Experimental validation of computed Bicyclo[4.2.0]octa-2,4-diene properties

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Compound of Interest

Compound Name: *Bicyclo[4.2.0]octa-2,4-diene*

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A Comparative Guide to the Properties of Bicyclo[4.2.0]octa-2,4-diene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the experimentally validated and computationally predicted properties of **Bicyclo[4.2.0]octa-2,4-diene**, with a comparative analysis against its structural analog, Bicyclo[4.1.0]hepta-2,4-diene (also known as norcaradiene). This document is intended to serve as a valuable resource for researchers engaged in synthetic chemistry, reaction mechanism studies, and the development of novel therapeutics where these bicyclic diene scaffolds are relevant.

Introduction

Bicyclo[4.2.0]octa-2,4-diene is a bicyclic hydrocarbon that has garnered significant interest due to its unique structural features and its role as an intermediate in various chemical transformations, including pericyclic reactions.^{[1][2]} Understanding its properties, particularly in comparison to related strained ring systems, is crucial for predicting its reactivity and for the rational design of synthetic pathways. This guide presents a compilation of known experimental data and computational insights into the physicochemical and reactive properties of **Bicyclo[4.2.0]octa-2,4-diene** and offers a comparative perspective with Bicyclo[4.1.0]hepta-2,4-diene.

Physicochemical Properties: A Comparative Overview

The fundamental properties of **Bicyclo[4.2.0]octa-2,4-diene** and **Bicyclo[4.1.0]hepta-2,4-diene** are summarized in the table below. While extensive experimental spectroscopic data for the parent **Bicyclo[4.2.0]octa-2,4-diene** is available through specialized databases, specific peak data is not readily found in publicly accessible literature. The data presented here is a combination of experimentally determined values and computationally derived properties from reputable sources.

Property	Bicyclo[4.2.0]octa-2,4-diene	Bicyclo[4.1.0]hepta-2,4-diene (Norcaradiene)
Molecular Formula	C ₈ H ₁₀ ^[3]	C ₇ H ₈
Molar Mass	106.16 g/mol ^[3]	92.14 g/mol
CAS Number	3725-28-8 ^[3]	14515-09-4
Appearance	Information not readily available	Information not readily available
UV-Vis Spectroscopy (λ_{max})	274 m μ (in cyclohexane)	Information not readily available
Computed XLogP3	2.6 ^[3]	2.1

Experimental Validation of Computed Properties: Thermal Rearrangements

A key area of investigation for these bicyclic dienes is their thermal behavior, specifically their propensity to undergo electrocyclic ring-opening and sigmatropic shifts. Computational studies have been instrumental in predicting the energy barriers for these transformations, and these predictions have been compared with experimental findings.

A significant study explored the possibility of^{[4][5]} sigmatropic shifts in **Bicyclo[4.2.0]octa-2,4-diene** systems at high temperatures.^{[1][2]} The research involved both computational modeling and experimental validation. The calculated reaction barriers for a biradical-mediated

stepwise[4][5] sigmatropic alkyl group shift in a **Bicyclo[4.2.0]octa-2,4-diene** system were found to be comparable to the experimentally known barriers for the Bicyclo[4.1.0]hepta-2,4-diene (norcaradiene) walk rearrangement.[1][2] However, a concerted[4][5] sigmatropic shift was calculated to have a higher energy barrier.[1] Experiments conducted on a deuterated analog confirmed the significant difference in energy barriers between the electrocyclic and sigmatropic pathways, thus validating the computational predictions.[1][2]

The free-energy barrier for the electrocyclic route in a **Bicyclo[4.2.0]octa-2,4-diene** system was computationally shown to be very close to that reported by Huisgen in 1968.[1][2] This consistency between computational and experimental findings underscores the predictive power of modern theoretical methods in understanding the reactivity of these complex molecules.

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate determination of the properties of **Bicyclo[4.2.0]octa-2,4-diene** and its analogs. Below are generalized protocols for key characterization techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
 - Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , C_6D_6) with tetramethylsilane (TMS) used as an internal standard.
 - Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
 - Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed for unambiguous assignment of protons and carbons.
- Infrared (IR) Spectroscopy:
 - IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

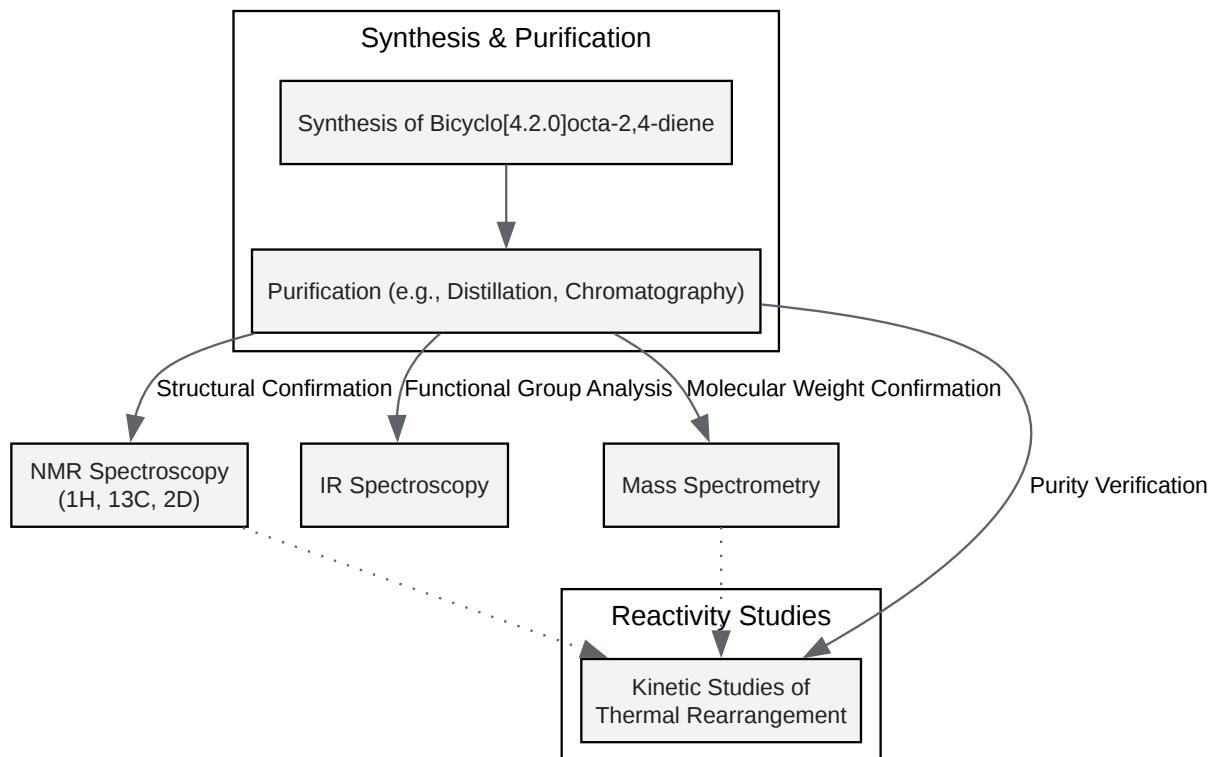
- Samples can be analyzed as neat liquids (between KBr plates), as a solution in a suitable solvent (e.g., CCl_4), or as a KBr pellet for solid samples.
- Characteristic absorption bands are reported in wavenumbers (cm^{-1}).
- Mass Spectrometry (MS):
 - Mass spectra are obtained using techniques such as electron ionization (EI) or chemical ionization (CI).
 - High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Determination of Thermal Rearrangement Barriers

- Kinetic Studies:
 - A solution of the bicyclic diene in a high-boiling, inert solvent (e.g., dodecane) is prepared.
 - The solution is heated to a constant temperature in a thermostated oil bath.
 - Aliquots are withdrawn at specific time intervals and quenched by rapid cooling.
 - The composition of the mixture at each time point is analyzed by a suitable method, such as gas chromatography (GC) or NMR spectroscopy.
 - The rate constants for the rearrangement are determined by plotting the concentration of the reactant versus time.
 - The activation parameters (E_a , ΔH^\ddagger , ΔS^\ddagger) are then calculated from the temperature dependence of the rate constants using the Arrhenius or Eyring equation.

Visualizations

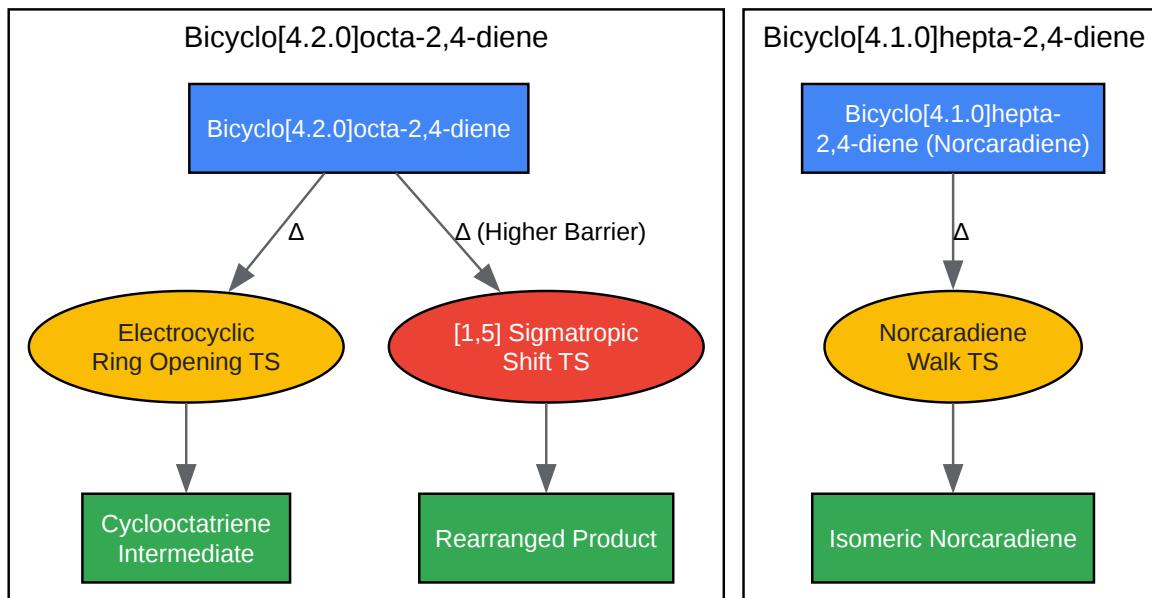
Experimental Workflow for Property Determination



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Caption: Workflow for the synthesis, purification, and characterization of **Bicyclo[4.2.0]octa-2,4-diene**.

Signaling Pathways: Thermal Rearrangements of Bicyclic Dienes

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Caption: Comparative thermal rearrangement pathways for bicyclic dienes.

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